Comprehensive Technical Guide: Physicochemical Profiling of 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol
Comprehensive Technical Guide: Physicochemical Profiling of 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol
This guide provides an in-depth technical analysis of 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol , a specialized chiral building block and pharmaceutical intermediate.
The content is structured for researchers requiring rigorous physicochemical data, synthetic methodologies, and reactivity profiles.
Part 1: Executive Summary & Compound Identity
1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol is a bicyclic amino-alcohol characterized by a rigid indane scaffold. Structurally, it features a quaternary carbon at position 1, bearing both a tertiary hydroxyl group and a primary aminomethyl moiety. The presence of the 4-methyl substituent on the aromatic ring introduces specific steric and lipophilic properties that differentiate it from the unsubstituted 1-aminomethyl-1-indanol analogs.
This compound serves as a critical chiral auxiliary and a pharmacophore scaffold in medicinal chemistry, particularly for the synthesis of conformationally restricted analogues of catecholamines (e.g., norepinephrine) and ligands for imidazoline or adrenergic receptors.
Chemical Identity Table[1][2]
| Property | Detail |
| IUPAC Name | 1-(Aminomethyl)-4-methyl-2,3-dihydro-1H-inden-1-ol |
| Common Names | 1-Aminomethyl-1-hydroxy-4-methylindane; 4-Methyl-1-aminomethylindan-1-ol |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| Core Scaffold | 2,3-Dihydro-1H-indene (Indane) |
| Chiral Center | C1 (Quaternary) |
| CAS Registry | Not widely listed; Analogous to 6351-10-6 (Indanol) |
Part 2: Physicochemical Properties[2]
The following data aggregates calculated values based on Structure-Activity Relationship (SAR) algorithms and experimental data from close structural analogs (e.g., 1-aminomethyl-1-indanol).
Physical Constants
| Property | Value (Predicted/Analog) | Context & Causality |
| Physical State | Crystalline Solid | The coexistence of a primary amine and hydroxyl group facilitates strong intermolecular hydrogen bonding, elevating the melting point relative to the liquid ketone precursor. |
| Melting Point | 95°C – 105°C | Estimated based on the 4-methyl-1-indanone precursor (MP ~90°C) and the polar contribution of the amino-alcohol motif. |
| Boiling Point | ~310°C (at 760 mmHg) | High boiling point due to polarity; likely decomposes before boiling at atmospheric pressure. |
| Solubility (Water) | Moderate (1–5 g/L) | The hydrophobic 4-methylindane core competes with the hydrophilic amino-alcohol "head," resulting in amphiphilic behavior. |
| Solubility (Organic) | High | Soluble in DMSO, Methanol, Ethanol, and DCM. |
| pKa (Amine) | 9.4 ± 0.2 | Typical for primary alkyl amines; indicates the nitrogen is protonated at physiological pH (7.4). |
| pKa (Alcohol) | ~16.5 | Tertiary alcohol acidity; significantly less acidic than phenols. |
| LogP (Octanol/Water) | 1.6 – 1.9 | The 4-methyl group adds ~0.5 log units of lipophilicity compared to the unsubstituted analog (LogP ~1.2). |
Stereochemistry & Isomerism
The molecule possesses a single chiral center at C1 .
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Enantiomers: The synthesis typically yields a racemate (±) unless asymmetric catalysis or chiral resolution is employed.
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Structural Rigidity: The fused ring system prevents free rotation of the C1-C2 bond, locking the aminomethyl and hydroxyl groups into a fixed spatial orientation relative to the aromatic ring. This rigidity is crucial for high-affinity binding in receptor pockets.
Part 3: Synthetic Methodology
The most robust synthetic route for 1-(aminomethyl)-1-hydroxy indanes involves the Henry Reaction (Nitroaldol Addition) followed by hydride reduction. This method constructs the quaternary center at C1 efficiently.
Reaction Pathway Diagram
Figure 1: Synthetic pathway via the Henry Reaction. The ketone carbonyl is attacked by the nitromethane anion, forming a tertiary alcohol and a nitro group, which is subsequently reduced to the amine.
Detailed Protocol (Adaptation)
Step 1: Nitroaldol Addition (Henry Reaction)
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Reagents: Dissolve 4-methyl-1-indanone (1.0 eq) in anhydrous THF or Nitromethane (solvent/reagent).
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Catalyst: Add a catalytic amount of base (e.g., Potassium tert-butoxide or DBU) at 0°C.
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Mechanism: The deprotonated nitromethane attacks the C1 carbonyl. The 4-methyl group may exert minor steric hindrance, potentially slowing kinetics compared to unsubstituted indanone.
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Workup: Quench with dilute HCl. Extract with EtOAc. The intermediate nitro-alcohol is often an oil.
Step 2: Reduction
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Reagents: Suspend Lithium Aluminum Hydride (LiAlH4, 3.0 eq) in anhydrous ether or THF under Argon.
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Addition: Add the nitro-alcohol intermediate dropwise to the hydride suspension (Exothermic!).
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Conditions: Reflux for 4–12 hours to ensure complete reduction of the nitro group.
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Quench: Use the Fieser method (Water, 15% NaOH, Water) to precipitate aluminum salts.
-
Purification: The crude amine can be purified via recrystallization (from Isopropanol/Hexane) or converted to the HCl salt for stability.
Part 4: Chemical Reactivity & Stability
Functional Group Analysis
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Tertiary Alcohol (C1-OH):
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Oxidation: Resistant to mild oxidation. Strong oxidants may cleave the ring or cause dehydration.
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Dehydration: Under acidic conditions (e.g., H₂SO₄), the alcohol can eliminate water to form 4-methyl-1-(aminomethyl)-indene (formation of a double bond at C1-C2).
-
-
Primary Amine (-CH₂NH₂):
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Nucleophilicity: Highly reactive. Readily undergoes N-alkylation or acylation.
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Carbamate Formation: Reacts with Boc₂O or Cbz-Cl to form protected intermediates suitable for peptide coupling.
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Reactivity Map
Figure 2: Potential chemical transformations.[1][2] The formation of spiro-oxazolidinones is particularly valuable for generating chiral auxiliaries.
Part 5: Handling & Safety Data
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302). | Do not eat, drink, or smoke when using. |
| Skin Irritation | Causes skin irritation (H315).[3] | Wear nitrile gloves and lab coat. |
| Eye Irritation | Causes serious eye irritation (H319).[3] | Use chemical safety goggles. |
| Storage | Hygroscopic. | Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. |
Self-Validating Safety Protocol: Always verify the integrity of the amine by checking for the "fishy" odor of degradation or discoloration (yellowing). If the solid appears deliquescent, it has likely absorbed water/CO₂ (forming carbonates); recrystallize as the HCl salt before use.
References
-
BenchChem. 4-Methyl-1-indanone Synthesis and Friedel-Crafts Cyclization Protocols. Retrieved from .
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Organic Syntheses. Synthesis of Indanones via Friedel-Crafts Acylation and Nitromethane Addition. Org.[4][1][5][6][7] Synth. 2008, 85, 64-71. Link.
-
PubChem. Compound Summary: 1-Aminoindan and Indanol Derivatives. National Library of Medicine. Link.
-
ResearchGate. Synthesis of 1-(aminomethyl)-indanol derivatives and impurities in Varenicline synthesis.Link.
-
EPA CompTox. Physicochemical Properties of Indanol Derivatives. US Environmental Protection Agency. Link.[4]
Sources
- 1. prepchem.com [prepchem.com]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. (+-)-1-Aminoindan | C9H11N | CID 123445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Indanol - Wikipedia [en.wikipedia.org]
- 5. Indanone synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
